3-(Cyclohexanesulfonyl)propanoic acid
Description
3-(Cyclohexanesulfonyl)propanoic acid is a sulfonated propanoic acid derivative characterized by a cyclohexane ring linked via a sulfonyl (-SO₂-) group to the propanoic acid backbone. The sulfonyl group confers unique reactivity, such as enhanced acidity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity .
Properties
CAS No. |
116709-95-6 |
|---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-cyclohexylsulfonylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChI Key |
HJOHWICBMURIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]propanoic Acid
- Structure: Features a cyclohexyl group attached to a benzimidazole ring, with a sulfanyl (-S-) linker to the propanoic acid.
- Key Differences : The sulfanyl group (thioether) is less polar than the sulfonyl group, reducing acidity (pKa ~4.5 vs. sulfonyl’s ~1–2).
3-Cyclohexylaminopropanesulfonic Acid
- Structure : Contains a cyclohexylamine group linked to a sulfonic acid (-SO₃H) via a propane chain.
- Key Differences : Sulfonic acid is more acidic (pKa ~-1.5) and ionized at physiological pH, enhancing water solubility compared to sulfonyl derivatives.
- Safety : Classified as a respiratory and skin irritant (H315, H319, H335) .
3-(Cyclopentylsulfanyl)propanoic Acid
3-(2-Oxocyclohexyl)propanoic Acid
- Structure: Cyclohexanone (ketone) substituent on the propanoic acid.
- Key Differences : The ketone group introduces hydrogen-bonding capacity but lacks the electron-withdrawing sulfonyl group, resulting in weaker acidity (pKa ~4.5) .
Comparative Data Table
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